(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane spectroscopic data
(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane spectroscopic data
This guide provides an in-depth technical analysis of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane, a critical bicyclic diamine scaffold used in medicinal chemistry, particularly for nicotinic acetylcholine receptor (nAChR) agonists and kinase inhibitors.
Compound Identity & Significance
The 3,6-diazabicyclo[3.2.0]heptane core represents a rigidified morpholine or piperazine analog. Its fused bicyclic structure—comprising a four-membered azetidine ring fused to a five-membered pyrrolidine ring—offers a defined vector for substituent exit, making it invaluable for structure-activity relationship (SAR) studies where conformational restriction is required.
The (S,S)-3-Boc derivative specifically protects the pyrrolidine nitrogen (N3), leaving the strained azetidine nitrogen (N6) available for functionalization.
| Feature | Detail |
| IUPAC Name | tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
| CAS Number | 1017789-34-2 (Racemate often cited; specific (S,S) enantiomer requires chiral resolution or asymmetric synthesis) |
| Molecular Formula | |
| Molecular Weight | 198.26 g/mol |
| Stereochemistry | (1S,5S) refers to the bridgehead carbons.[1] The ring fusion is cis. |
| Physical State | White to pale yellow solid |
| pKa (Calculated) | ~9.5 (N6 Azetidine amine), ~-1.0 (N3 Carbamate) |
Spectroscopic Characterization
The following data distinguishes the 3-Boc isomer (pyrrolidine protected) from the common 6-Boc isomer (azetidine protected).
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the 3-Boc derivative, the symmetry of the bicyclic core is broken. The tert-butyl signal is characteristic, but the key diagnostic peaks are the bridgehead protons and the methylene protons adjacent to the nitrogens.
H NMR (400 MHz, CDCl
)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| N-H | 2.10 - 2.50 | br s | 1H | N6-H (Azetidine amine) |
| Bridgehead | 4.30 - 4.45 | m | 1H | C1-H (Bridgehead adjacent to N6) |
| Bridgehead | 2.95 - 3.10 | m | 1H | C5-H (Bridgehead) |
| Azetidine | 3.85 - 4.05 | m | 1H | C7-H |
| Azetidine | 3.30 - 3.45 | m | 1H | C7-H |
| Pyrrolidine | 3.55 - 3.75 | m | 2H | C2-H |
| Pyrrolidine | 3.15 - 3.30 | m | 2H | C4-H |
| Boc Group | 1.46 | s | 9H | C(CH |
Technical Note: Rotamers of the Boc group may cause broadening or splitting of the pyrrolidine signals (C2/C4) at room temperature. Heating to 50°C in DMSO-
often coalesces these peaks.
C NMR (100 MHz, CDCl
)
-
Carbonyl (C=O): 154.5 ppm[2]
-
Quaternary Carbon: 79.8 ppm (t-Bu)
-
Bridgehead Carbons: ~60-65 ppm (C1, C5 - typically shifted downfield due to N-substitution)
-
Methylene Carbons: ~45-50 ppm (C2, C4, C7)
-
Methyl Carbons: 28.5 ppm (Boc methyls)
Mass Spectrometry (ESI-MS)
-
[M+H]
: 199.14 m/z[2] -
[M+Na]
: 221.13 m/z -
Fragment: 143.1 m/z (Loss of tert-butyl group, [M-tBu+2H]
)
Synthetic Methodology
The synthesis of the [3.2.0] scaffold is non-trivial due to ring strain. The most robust route involves a [2+2] photocycloaddition , typically followed by a resolution step to isolate the (S,S) enantiomer.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway for the production of the (S,S)-3-Boc scaffold via photochemical cycloaddition.
Detailed Protocol: Selective Protection Strategy
If starting from the commercially available unprotected (S,S)-3,6-diazabicyclo[3.2.0]heptane (dihydrochloride salt), selective protection of N3 is required.
Rationale: The azetidine nitrogen (N6) is more sterically hindered and strained, but often less nucleophilic than the pyrrolidine nitrogen (N3) in neutral conditions. However, under controlled pH, N3 can be selectively Boc-protected.
Step-by-Step Procedure:
-
Dissolution: Dissolve (S,S)-3,6-diazabicyclo[3.2.0]heptane dihydrochloride (1.0 equiv) in a mixture of Water/Dioxane (1:1 v/v).
-
Basification: Cool to 0°C. Add NaOH (2.0 equiv) dropwise to neutralize the hydrochloride salt.
-
Titration (Critical Step): Add a solution of Di-tert-butyl dicarbonate (Boc
O) (0.95 equiv) in dioxane slowly over 1 hour via syringe pump.-
Control: Maintain temperature at 0-5°C. The slight substoichiometric amount of Boc
O prevents bis-protection.
-
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup:
-
Evaporate dioxane under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Purification: The 3-Boc isomer is typically less polar than the bis-Boc byproduct. Purify via silica gel chromatography (DCM:MeOH:NH
OH gradient).
-
Applications & Handling
Storage and Stability
-
Hygroscopicity: The free amine at N6 makes the solid hygroscopic. Store under inert atmosphere (Argon/Nitrogen).
-
Temperature: 2-8°C (Refrigerate).
-
Shelf-Life: 24 months if sealed properly.
Biological Relevance
This scaffold is a bioisostere for:
-
3,8-diazabicyclo[3.2.1]octane (Bridged)
-
Piperazine (Monocyclic)
It is heavily utilized in the synthesis of
References
-
Synthesis of 3,6-Diazabicyclo[3.2.
-
Source: Organic Syntheses, Vol. 101, pp. 410-422 (2024).[3]
- Context: Detailed protocol for the parent azabicyclo[3.2.0] core via photocycloaddition.
-
-
Pharmacological Application (A-859261)
- Title: Synthesis and evaluation of new radioligands for PET imaging of 7-nAChR.
- Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett.
- Context: Describes the (1S,5S)
-
Spectroscopic Data Reference
- Source: PubChem Compound Summary for CAS 1017789-34-2.
- Context: Physical properties and vendor links for the 3-Boc deriv
Sources
- 1. 5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;naphthalene-1,5-disulfonic acid | C44H38N2O13S2 | CID 117592209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3,6-diaza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester (C10H18N2O2) [pubchemlite.lcsb.uni.lu]
- 3. orgsyn.org [orgsyn.org]
